molecular formula C12H12O2 B8748219 3-(4-methoxyphenyl)cyclopent-2-en-1-one

3-(4-methoxyphenyl)cyclopent-2-en-1-one

Cat. No.: B8748219
M. Wt: 188.22 g/mol
InChI Key: XNXZLNLINBNGLH-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)cyclopent-2-en-1-one is an organic compound characterized by a cyclopentenone ring substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)cyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 4-methoxyacetophenone with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the overall yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitro derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: HNO3 and H2SO4 for nitration, bromine (Br2) in acetic acid for bromination.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Cyclopentanol derivatives.

    Substitution: Nitro, bromo, or other substituted phenyl derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)cyclopent-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical transformations.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)acryloyl derivatives: These compounds share the 4-methoxyphenyl group but differ in the nature of the carbonyl-containing ring.

    4-Methoxyphenylamino derivatives: Compounds with an amino group attached to the 4-methoxyphenyl ring, exhibiting different chemical and biological properties.

Uniqueness

3-(4-methoxyphenyl)cyclopent-2-en-1-one is unique due to its cyclopentenone ring, which imparts distinct reactivity and potential biological activities compared to other similar compounds. Its structural features make it a valuable scaffold for the development of new chemical entities with diverse applications.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-(4-methoxyphenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C12H12O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-8H,2,5H2,1H3

InChI Key

XNXZLNLINBNGLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To ethyl 2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-oxopentanoate (26.2 g) there was added 1000 ml of 1% aqueous potassium hydroxide solution, and the mixture was refluxed for an hour. Next, potassium hydroxide was added so that the aqueous potassium hydroxide solution reached a concentration of 10% (adding a solution of 146 g of potassium hydroxide in 200 ml of water), and the mixture was further refluxed for 2 hours. After allowing the reaction solution to cool, extraction was performed with ethyl acetate and water washing was then followed by drying with anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to produce crude crystals which were then washed with diethyl ether to give 11.4 g of 3-(4-methoxyphenyl)-2-cyclopenten-1-one (64.4% yield).
Name
ethyl 2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-oxopentanoate
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26.2 g
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reactant
Reaction Step One
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1000 mL
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reactant
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146 g
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a 0° C. solution of 4-methoxyphenylmagnesium bromide (1M in THF) (30 ml, 30.0 mmol) was added dropwise 3-ethoxycyclopent-2-en-1-one (3.56 ml, 30.0 mmol). The reaction mixture was stirred at RT overnight. 1M aqueous hydrochloric acid and EtOAc were added. There was emulsion. The biphasic mixture was filtered through a Celite® pad. Extracted filtrate three times with EtOAc. The combined organics were washed with brine, dried over sodium sulfate, filtered, and the solvent was evaporated under reduced pressure. The Celite®/filtered solids were stirred in EtOAc/combined aqueous layers. The solids were filtered, separated filtrate layers, and extracted aqueous once more with EtOAc. The combined organics were washed with brine, dried over sodium sulfate, filtered, and the solvent was evaporated under reduced pressure. The two crude product batches were combined and purified by flash column chromatography on silica gel, eluting with EtOAc in hexanes to afford the title compound. Mass spectrum (ESI) 189.3 (M+1).
Name
4-methoxyphenylmagnesium bromide
Quantity
30 mL
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reactant
Reaction Step One
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3.56 mL
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reactant
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